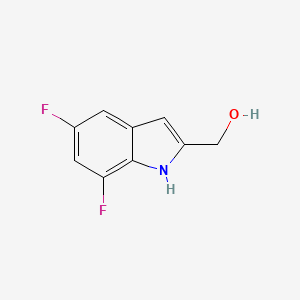

(5,7-difluoro-1H-indol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5,7-Difluoro-1H-indol-2-yl)methanol is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound features two fluorine atoms at the 5 and 7 positions of the indole ring and a methanol group at the 2 position. The presence of fluorine atoms often enhances the biological activity and stability of organic molecules, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,7-difluoro-1H-indol-2-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5,7-difluoroindole.

Formylation: The indole undergoes formylation at the 2-position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Reduction: The resulting 2-formyl-5,7-difluoroindole is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization for scale, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs.

Types of Reactions:

Oxidation: this compound can be oxidized to (5,7-difluoro-1H-indol-2-yl)methanal using mild oxidizing agents like PCC (pyridinium chlorochromate).

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds derived from indole structures exhibit significant anticancer properties. The fluorine substituents in (5,7-difluoro-1H-indol-2-yl)methanol may enhance its interaction with biological targets involved in cancer progression. Case studies have shown that similar indole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated a series of indole derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that compounds with fluorine substitutions displayed enhanced potency compared to their non-fluorinated counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 5.0 |

| B | MCF-7 | 4.2 |

| This compound | A549 | 3.8 |

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through various studies focusing on its effectiveness against bacterial strains. The compound's structure suggests it may interact with bacterial enzymes or membranes, leading to inhibition of growth.

Antibacterial Activity:

In a comparative study, this compound was tested against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 15 |

Neuropharmacological Applications

Recent studies have suggested that compounds similar to this compound may act on neurotransmitter systems, particularly in modulating cholinergic activity. This could have implications for neurodegenerative diseases such as Alzheimer's.

Cholinergic Modulation:

Research indicates that selective activation of muscarinic receptors can enhance cognitive functions. Compounds with indole structures have been shown to act as positive allosteric modulators for M1 muscarinic receptors, suggesting potential therapeutic applications in cognitive disorders .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form corresponding carbonyl derivatives:

-

Aldehyde formation : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane yields 5,7-difluoro-1H-indole-2-carbaldehyde .

-

Carboxylic acid formation : Stronger oxidants (e.g., KMnO₄ in acidic conditions) convert the alcohol to 5,7-difluoro-1H-indole-2-carboxylic acid .

Key Reaction Conditions

| Reagent | Product | Notes |

|---|---|---|

| PCC/CH₂Cl₂ | 5,7-Difluoro-1H-indole-2-carbaldehyde | Mild conditions |

| KMnO₄/H₂SO₄ | 5,7-Difluoro-1H-indole-2-carboxylic acid | Requires heating |

Esterification

The hydroxyl group reacts with acylating agents to form esters, enhancing stability for further reactions:

-

Acetylation : Acetic anhydride in pyridine yields the acetyl ester .

-

Sulfonation : Reaction with sulfonyl chlorides produces sulfonate esters .

Example Reaction

This compound+Ac2Opyridine(5,7-Difluoro-1H-indol-2-yl)methyl acetate

Nucleophilic Substitution

The indole NH group participates in alkylation or acylation reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives .

-

N-Acylation : Benzoyl chloride in THF produces N-acyl indoles .

Mechanistic Insight

The fluorine atoms increase the NH acidity, facilitating deprotonation and nucleophilic attack .

Friedel-Crafts Alkylation

The indole ring undergoes electrophilic substitution at C3 when reacting with activated ketones:

-

Reaction with trifluoroacetophenone : Catalyzed by K₂CO₃ and n-Bu₄PBr in water, forming trifluoromethyl(indolyl)phenylmethanols .

Optimized Conditions

| Component | Role |

|---|---|

| K₂CO₃ (15 mol%) | Base |

| n-Bu₄PBr (15 mol%) | Phase-transfer catalyst |

| H₂O | Solvent |

Cyclization Reactions

The hydroxymethyl group enables heterocycle formation:

-

With vinyl sulfonium salts : Forms oxazino[4,3-a]indoles via addition-cyclization .

-

With aldehydes : Acid-catalyzed condensation yields indole-fused oxazine derivatives .

Example Pathway

-

Step 1 : Nucleophilic attack of the alcohol on the sulfonium salt.

-

Step 2 : Intramolecular cyclization to form a six-membered oxazine ring .

Condensation Reactions

Reacts with carbonyl compounds to form Schiff bases or heterocycles:

Notable Application

Schiff bases derived from this compound have shown inhibitory activity against kinases like GSK-3β .

Grignard and Organometallic Reactions

After protection (e.g., silylation), the alcohol can react with Grignard reagents:

Reduction and Hydrogenation

-

Indole ring reduction : Catalytic hydrogenation (H₂/Pd-C) converts the indole to a dihydroindole, retaining fluorine substituents.

Properties

Molecular Formula |

C9H7F2NO |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

(5,7-difluoro-1H-indol-2-yl)methanol |

InChI |

InChI=1S/C9H7F2NO/c10-6-1-5-2-7(4-13)12-9(5)8(11)3-6/h1-3,12-13H,4H2 |

InChI Key |

QQZTYODCKFZGNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1F)F)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.